Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Description
“Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate” is a novel compound that has recently gained attention in research and industry due to its potential applications. It belongs to a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves commonly used synthetic strategies for constructing the core scaffold . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Scientific Research Applications
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in medicinal chemistry. The ability to create complex structures like 4-hydroxy-2-quinolones and their derivatives is significant because these structures often exhibit unique biological activities .
Biological Activity Studies
The tetrahydroisoquinoline scaffold is a key feature in many biologically active molecules. Research into the biological activities and structure-activity relationships (SAR) of analogs of this compound can lead to the development of new therapeutic agents with potential applications in treating infective pathogens and neurodegenerative disorders .
Drug Research and Development
Due to its structural similarity to naturally occurring isoquinoline alkaloids, this compound can be used as a starting point for the development of drugs. It can serve as a precursor in the synthesis of molecules that mimic the biological effects of natural products .
Anti-Virulence Agent Research
Compounds derived from this chemical can be explored for their potential as anti-virulence agents against pathogens like Staphylococcus aureus . This application is particularly relevant in the search for new ways to combat antibiotic resistance .
Molecular Docking Studies
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate derivatives can be used in molecular docking studies to predict the interaction with biological targets. This is a crucial step in the design of compounds with specific biological activities .
Synthetic Chemistry
The compound’s role in synthetic chemistry is not to be underestimated. It can be used to develop novel synthetic methodologies, which can lead to the creation of a variety of new compounds with potential pharmaceutical applications .
properties
IUPAC Name |
methyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-3-4-12(7-11(10)8-15)14-13(17)18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUTWCIWVQMBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate |
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